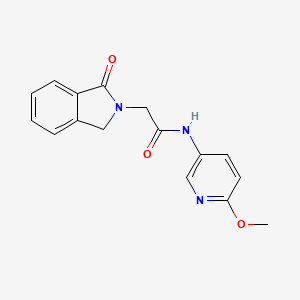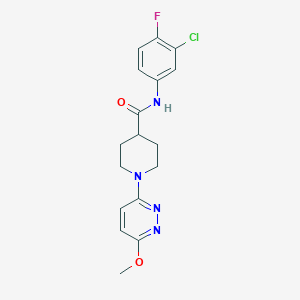![molecular formula C17H20ClN3O2 B10993932 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B10993932.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine ring and the oxazole moiety in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This step involves the reaction of 4-chlorophenylamine with piperazine under suitable conditions to form 4-(4-chlorophenyl)piperazine.
Synthesis of the oxazole derivative: This step involves the reaction of 3,5-dimethyl-1,2-oxazole with an appropriate reagent to introduce the ethanone group.
Coupling reaction: The final step involves the coupling of the piperazine derivative with the oxazole derivative to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The oxazole moiety may contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)piperazine: This compound lacks the oxazole moiety and may exhibit different biological activities.
2-(4-Chlorophenyl)piperazine: Similar to the above compound but with a different substitution pattern on the piperazine ring.
1-(3,5-Dimethyl-1,2-oxazol-4-yl)piperazine: This compound contains the oxazole moiety but lacks the chlorophenyl group.
The uniqueness of this compound lies in its combined structural features, which may result in distinct pharmacological properties.
Properties
Molecular Formula |
C17H20ClN3O2 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C17H20ClN3O2/c1-12-16(13(2)23-19-12)11-17(22)21-9-7-20(8-10-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3 |
InChI Key |
NOBAISGVQYVDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993851.png)
![1-acetyl-5'-methyl-10'-propyl-8'H-spiro[piperidine-4,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione](/img/structure/B10993856.png)
![methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate](/img/structure/B10993858.png)


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B10993879.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10993893.png)
![Methyl {1-[(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10993896.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B10993900.png)

![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1H-indol-4-YL)urea](/img/structure/B10993907.png)

![1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(9H-xanthen-9-yl)methanone](/img/structure/B10993918.png)
